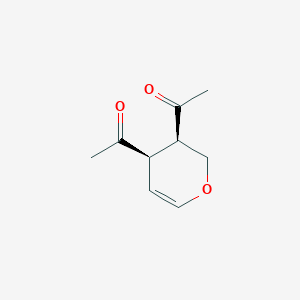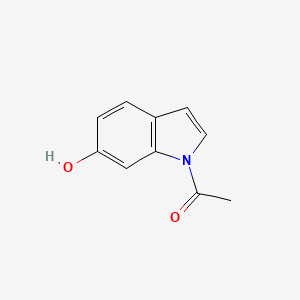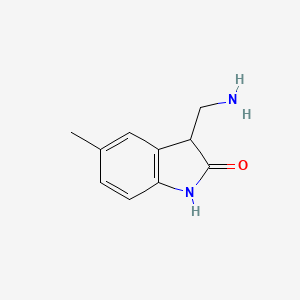
2-(Hydroxymethyl)-1H-indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-1H-indole-4-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a hydroxymethyl group and a carbonitrile group on the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-indole-4-carbonitrile typically involves the functionalization of the indole core. One common method is the reaction of indole with formaldehyde and hydrogen cyanide under acidic conditions to introduce the hydroxymethyl and carbonitrile groups, respectively . Another approach involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the protecting group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-1H-indole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(Formyl)-1H-indole-4-carbonitrile or 2-(Carboxyl)-1H-indole-4-carbonitrile.
Reduction: 2-(Hydroxymethyl)-1H-indole-4-amine.
Substitution: Halogenated indole derivatives, nitroindoles, and sulfonated indoles.
科学的研究の応用
2-(Hydroxymethyl)-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.
2-(Hydroxymethyl)-1H-indole-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position.
2-(Hydroxymethyl)-1H-indole-6-carbonitrile: Similar structure but with the carbonitrile group at the 6-position.
Uniqueness
2-(Hydroxymethyl)-1H-indole-4-carbonitrile is unique due to the specific positioning of the hydroxymethyl and carbonitrile groups on the indole ring, which can influence its reactivity and biological activity.
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
2-(hydroxymethyl)-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-5-7-2-1-3-10-9(7)4-8(6-13)12-10/h1-4,12-13H,6H2 |
InChIキー |
YSHAUGSTOFVJID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=C(NC2=C1)CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)

![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)


![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)






